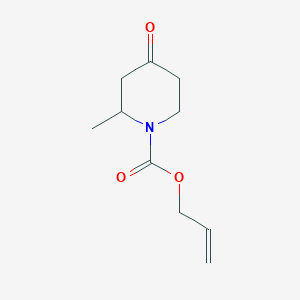

Allyl 2-methyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

prop-2-enyl 2-methyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-6-14-10(13)11-5-4-9(12)7-8(11)2/h3,8H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRNPBJRDDHTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716924 | |

| Record name | Prop-2-en-1-yl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-31-0 | |

| Record name | 2-Propen-1-yl 2-methyl-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl 2-methyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-methyl-4-oxopiperidine Core

The core piperidone structure can be prepared by selective functionalization of piperidine derivatives. One common approach involves starting from 2-methylpiperidine or its derivatives, followed by oxidation at the 4-position to introduce the ketone group.

A related synthesis reported for tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate involves the use of N-t-butoxycarbonyl-2-methyl-4-piperidone as a key intermediate, prepared by controlled lithiation and subsequent quenching steps under low temperatures (-78 °C) to ensure regioselectivity and yield control. Although this example uses a tert-butyl protecting group rather than allyl, the core 2-methyl-4-oxopiperidine skeleton is similar.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | n-BuLi in hexanes, dry THF, -78 °C | - | For regioselective deprotonation |

| Addition | N-t-butoxycarbonyl-2-methyl-4-piperidone | 36 | Quenched with saturated NaHCO3 solution |

| Purification | Extraction with EtOAc, drying, PrepLC | - | PrepLC used for isolation |

This method highlights the importance of low temperature and inert atmosphere to prevent side reactions and maximize the yield of the piperidone intermediate.

Allyl Esterification of Piperidine Nitrogen

The nitrogen atom of 2-methyl-4-oxopiperidine can be protected or functionalized by esterification with allyl chloroformate or similar allyl esterification reagents. The reaction typically proceeds via nucleophilic substitution where the nitrogen attacks the carbonyl carbon of the allyl ester reagent, forming the allyl carbamate.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Allyl chloroformate or allyl carbonate, base (e.g., triethylamine) | Conducted under mild conditions to avoid ketone reduction or ring opening |

| Solvent | Commonly dichloromethane or THF | Ensures solubility and reaction control |

| Temperature | 0 °C to room temperature | To control reaction rate and selectivity |

This step yields Allyl 2-methyl-4-oxopiperidine-1-carboxylate with retention of the ketone functionality and introduces the allyl protecting group critical for further synthetic manipulations.

Analytical Data and Purification

Purification of the final compound is typically achieved by chromatographic techniques such as preparative liquid chromatography (PrepLC) or column chromatography using appropriate solvent gradients (e.g., ethyl ether/hexanes). The compound's purity and identity are confirmed by spectroscopic methods including:

- NMR (1H and 13C) : Characteristic signals for the allyl group (vinyl protons around 4.5-6.0 ppm) and methyl substituent on the piperidine ring.

- Mass Spectrometry (MS) : Molecular ion peak at m/z consistent with 197.23 g/mol.

- Chiral Resolution : When stereoisomers are involved, chiral column chromatography (e.g., CHIRALPAK AD) can be employed to separate enantiomers with yields around 33-35% per isomer reported in related piperidine derivatives.

Summary Table of Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Key Considerations |

|---|---|---|---|

| Formation of 2-methyl-4-oxopiperidine core | Lithiation with n-BuLi, low temp (-78 °C), quenching with NaHCO3 | ~36 | Strict temperature control, inert atmosphere |

| Allyl esterification of nitrogen | Allyl chloroformate, base (e.g., triethylamine), solvent (DCM or THF) | High (not specified) | Mild conditions to preserve ketone functionality |

| Purification | PrepLC or column chromatography | - | Use of solvent gradients for purity |

| Chiral resolution (if applicable) | Chiral HPLC with ethanol eluent | 33-35 | Separation of enantiomers |

Research Findings and Notes

- The allyl ester group is a versatile protecting group that can be selectively removed under mild palladium-catalyzed conditions, allowing further functionalization of the piperidine nitrogen.

- The 2-methyl substituent and 4-oxo group provide sites for stereochemical and chemical modifications, making this compound a useful intermediate in medicinal chemistry.

- Yields in literature for similar piperidine derivatives range from moderate (30-40%) for the core formation step, with high efficiency in the allyl esterification step.

- The reaction conditions emphasize low temperature and inert atmosphere to avoid side reactions such as over-lithiation or ring degradation.

- The compound shows good solubility and stability under typical laboratory conditions, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The carbonyl group in the piperidine ring can be reduced to form a hydroxyl group.

Substitution: The allyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Epoxides or aldehydes depending on the oxidizing agent used.

Reduction: Alcohols or amines depending on the reducing agent and reaction conditions.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl 2-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 2-methyl-4-oxopiperidine-1-carboxylate depends on its specific application. In general, it can act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which it is used. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Allyl 2-methyl-4-oxopiperidine-1-carboxylate with analogous piperidine and heterocyclic derivatives:

Key Observations :

- The allyl group in Allyl 2-methyl-4-oxopiperidine-1-carboxylate distinguishes it from simpler piperidine carboxylates (e.g., methyl or carboxamide derivatives) .

- In quinolone derivatives, the presence of an allyl group (as in compound 18e) correlates with 4–10-fold higher antimalarial potency compared to n-propyl or propargyl analogs . This suggests that allyl substituents may enhance bioactivity in heterocyclic systems, though direct evidence for the target compound is lacking.

Role of the Allyl Group in Bioactivity

Studies on structurally unrelated compounds highlight the allyl group’s influence:

- Antimicrobial Activity: Allyl derivatives of thymol and carvacrol exhibit stronger potency against planktonic bacterial cells than propyl analogs. However, eugenol (which includes an allyl group and a methoxy substituent) showed reduced efficacy against biofilms, indicating that electronic effects (e.g., electron-donating groups) modulate activity .

- Antimalarial Activity: In 4-(1H)-quinolones, the allyl group at position 1 (compound 18e) contributed to an IC₅₀ of 0.31 µM, outperforming propargyl (18d, IC₅₀ = 1.25 µM) and n-propyl derivatives .

While Allyl 2-methyl-4-oxopiperidine-1-carboxylate shares the allyl motif, its piperidine scaffold differs from quinolones, making direct bioactivity predictions speculative.

Biological Activity

Allyl 2-methyl-4-oxopiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and therapeutic implications, supported by relevant research findings and data.

Chemical Structure and Synthesis

Allyl 2-methyl-4-oxopiperidine-1-carboxylate is characterized by a piperidine ring with an allyl group and a carbonyl group at specific positions. The synthesis of this compound typically involves the reaction of piperidine derivatives with various reagents to introduce the desired functional groups. For example, it can be synthesized through the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran, yielding various hydroxypiperidine derivatives.

Biological Activity

The biological activity of Allyl 2-methyl-4-oxopiperidine-1-carboxylate is primarily attributed to its role as a synthon in the development of piperidine-based pharmaceuticals. Piperidine derivatives are known for their diverse biological effects, including:

- Antiviral Activity : Compounds derived from piperidine structures have shown potential in treating retroviral diseases such as HIV and HTLV. The inhibition of certain enzymes involved in viral replication has been a key area of research .

- Antiproliferative Effects : Research indicates that some piperidine derivatives exhibit antiproliferative activity against various cancer cell lines, making them candidates for cancer therapeutics .

- Enzyme Inhibition : Piperidine derivatives, including those synthesized from Allyl 2-methyl-4-oxopiperidine-1-carboxylate, have been studied for their ability to inhibit specific enzymes, such as phosphodiesterases (PDEs), which are implicated in cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to Allyl 2-methyl-4-oxopiperidine-1-carboxylate:

- Inhibition of HIV Replication : A study demonstrated that certain piperidine derivatives could inhibit HIV replication by targeting specific viral enzymes. The structure-activity relationship (SAR) indicated that modifications at the 2 and 4 positions significantly enhanced antiviral potency .

- Anticancer Properties : Another investigation focused on the antiproliferative effects of piperidine derivatives on leukemia cell lines. Results showed that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

- Pharmacodynamic Studies : Research involving animal models has provided insights into the pharmacodynamics of Allyl 2-methyl-4-oxopiperidine-1-carboxylate derivatives. For instance, studies measuring urinary cGMP levels after administration indicated significant increases in response to PDE inhibition, highlighting their therapeutic potential in heart failure treatments .

Data Tables

The following table summarizes key findings related to the biological activities of Allyl 2-methyl-4-oxopiperidine-1-carboxylate derivatives:

Q & A

Basic: What synthetic methodologies are recommended for preparing Allyl 2-methyl-4-oxopiperidine-1-carboxylate with high purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For instance, tert-butyl-protected analogs (e.g., tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate) are synthesized via Boc protection of the piperidine ring, followed by functionalization at the 4-oxo position . Key steps include:

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates, followed by acidic deprotection (e.g., TFA).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity.

- Characterization : Confirm intermediate structures via and to avoid side products .

Basic: Which spectroscopic techniques are critical for structural confirmation of Allyl 2-methyl-4-oxopiperidine-1-carboxylate?

Answer:

- NMR Spectroscopy : identifies allyl protons (δ 4.5–5.3 ppm) and methyl/oxo groups. confirms carbonyl (C=O, ~170 ppm) and ester functionalities.

- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (ketone C=O) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives, SHELX software refines crystal structures to atomic precision .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, minimizing energy barriers for key steps like nucleophilic attack .

- Factorial Design : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2 factorial design evaluates interactions between variables .

- Machine Learning : Train models on historical reaction data to predict yields and selectivity under untested conditions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

- Experimental Reproducibility : Standardize assays (e.g., enzyme inhibition, cell viability) with controls for pH, temperature, and solvent effects.

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorinated piperidines) to isolate structural determinants of activity .

Basic: What are the stability profiles of Allyl 2-methyl-4-oxopiperidine-1-carboxylate under varying storage conditions?

Answer:

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 1–13) via HPLC monitoring. Allyl esters are prone to hydrolysis under basic conditions.

- Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation .

Advanced: What mechanistic insights explain the degradation pathways of this compound?

Answer:

- Kinetic Studies : Use HPLC to track degradation products over time; pseudo-first-order kinetics model half-life.

- Isotope Labeling : -labeling identifies whether hydrolysis occurs at the ester or ketone group.

- Computational Analysis : Transition state modeling (e.g., via Gaussian) reveals whether degradation is acid/base-catalyzed .

Basic: Which analytical methods ensure purity and quality control during synthesis?

Answer:

- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water) or GC-FID to quantify impurities (<0.5%).

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3%).

- Chiral Purity : For enantiomeric derivatives, chiral HPLC or polarimetry confirms optical purity .

Advanced: How to design derivatives of this compound for enhanced bioactivity?

Answer:

- Fluorination : Introduce fluorine at the 2-methyl group (cf. benzyl 4-aminopiperidine-1-carboxylate derivatives) to improve metabolic stability .

- Molecular Docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize substituents with optimal binding.

- SAR Libraries : Synthesize analogs with varied ester groups (e.g., ethyl, benzyl) and correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.